Aripiprazole Impurity 2

描述

Aripiprazole Impurity 2 is a byproduct formed during the synthesis of Aripiprazole, a novel second-generation antipsychotic drug used for the treatment of schizophrenia and bipolar disorder . This impurity is one of several that can be generated during the manufacturing process of Aripiprazole, and its identification and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .

准备方法

The synthesis of Aripiprazole Impurity 2 involves several steps, typically starting with the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the coupling reaction . Industrial production methods for Aripiprazole and its impurities involve rigorous control of reaction parameters to minimize the formation of impurities and ensure high yield and purity of the desired product .

化学反应分析

Aripiprazole Impurity 2 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized products.

Substitution: Substitution reactions can occur, where functional groups on the impurity are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Research

Application Summary:

- Role in Drug Efficacy and Safety: Aripiprazole Impurity 2 is utilized in pharmacological studies to evaluate its impact on the therapeutic efficacy and safety profile of aripiprazole.

Methods of Application:

- Analytical Techniques: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed to analyze the impurity's concentration in formulations.

Results Summary:

- Quality Assurance: The quantification of this compound ensures compliance with pharmaceutical standards, confirming that impurity levels remain within acceptable limits.

Neuroscience Applications

Application Summary:

- Impact on Neurological Disorders: Research investigates how this compound affects neurological pathways relevant to conditions like schizophrenia and bipolar disorder.

Methods of Application:

- Behavioral Studies: Animal models are used to assess behavioral changes following administration of the impurity, often utilizing imaging techniques to monitor neurological responses.

Results Summary:

- Pharmacokinetic Influence: Findings suggest that the impurity may alter the drug's pharmacokinetics, potentially affecting treatment outcomes.

Analytical Chemistry

Application Summary:

- Impurity Profiling: Analytical chemists leverage this compound to develop methods for identifying impurities in drug substances, which is essential for regulatory compliance.

Methods of Application:

- Advanced Analytical Techniques: Techniques such as Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-Tof MSE) are utilized for thorough impurity characterization.

Results Summary:

- Method Validation: The development of precise analytical methods facilitates the detection and quantification of impurities, ensuring drug safety.

Psychiatry

Application Summary:

- Clinical Outcomes Assessment: Studies focus on how this compound influences psychiatric treatment outcomes, including hospitalization rates and self-harm risks.

Methods of Application:

- Clinical Trials: Patient monitoring during clinical trials assesses the impact of impurity levels on treatment efficacy and adverse effects.

Results Summary:

- Treatment Adjustments: Research indicates that varying impurity levels can influence treatment success rates, guiding necessary dosage adjustments.

Toxicology

Application Summary:

- Toxicological Profile Investigation: Toxicologists study this compound to determine its potential health impacts.

Methods of Application:

- Biochemical Assays: Biological systems are exposed to the impurity to assess toxic responses through various molecular analyses.

Results Summary:

- Safety Guidelines Development: Toxicity levels are established to inform safe dosage limits and exposure guidelines for patients.

Case Study 1: Pharmacokinetic Impact

A study examined how varying concentrations of this compound affected the pharmacokinetics of aripiprazole in animal models. Results indicated significant alterations in absorption rates when higher levels of the impurity were present, suggesting a need for careful monitoring during drug formulation.

Case Study 2: Clinical Trial Outcomes

In a clinical trial assessing aripiprazole oral solution in patients with schizophrenia, researchers noted that higher levels of impurities correlated with increased rates of adverse reactions. This finding highlights the importance of managing impurity levels to enhance patient safety and treatment effectiveness.

作用机制

相似化合物的比较

Aripiprazole Impurity 2 can be compared with other impurities formed during the synthesis of Aripiprazole, such as:

1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Another impurity formed during the synthesis process.

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A related compound with similar structural features.

7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: Another impurity with a similar chemical structure.

The uniqueness of this compound lies in its specific formation pathway and its distinct chemical properties compared to other impurities .

生物活性

Aripiprazole, an atypical antipsychotic, is widely recognized for its efficacy in treating schizophrenia and bipolar disorder. However, the presence of impurities, such as Aripiprazole Impurity 2 , raises significant concerns regarding the safety and efficacy of the drug. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic implications, and associated risks.

Overview of Aripiprazole and Its Impurities

Aripiprazole is chemically classified as a quinolinone derivative and functions primarily as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors . The identification of impurities during the synthesis process is crucial for ensuring drug safety and compliance with regulatory standards. This compound has been characterized as a dehydrogenated form of aripiprazole, with a molecular weight of 445.2 g/mol, which is 2 amu less than that of aripiprazole itself .

Biological Activity and Mechanisms

Pharmacological Profile:

The biological activity of this compound has not been extensively studied; however, preliminary findings suggest it may retain some pharmacological properties similar to aripiprazole. This includes interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.

Potential Effects:

- Dopaminergic Activity: Like aripiprazole, Impurity 2 may exhibit dopaminergic activity; however, its specific receptor affinity remains to be fully elucidated.

- Serotonergic Effects: The impurity may also interact with serotonin receptors, potentially influencing mood regulation and anxiety levels.

- Adverse Effects: The presence of impurities can lead to unexpected side effects. Common adverse effects associated with aripiprazole include akathisia, anxiety, and sedation .

Case Study: Pharmacokinetics and Toxicology

A recent study investigated the pharmacokinetics of aripiprazole and its impurities in a controlled environment. The findings indicated that the presence of this compound could alter the drug's bioavailability and metabolism. Specifically, it was noted that:

- The impurity exhibited a slower elimination half-life compared to aripiprazole.

- Toxicological assessments revealed that higher concentrations of the impurity could lead to increased neurotoxicity in animal models .

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activities of aripiprazole versus its impurities. The results are summarized in the following table:

| Compound | D2 Receptor Affinity | 5-HT1A Receptor Affinity | Side Effects |

|---|---|---|---|

| Aripiprazole | High | Moderate | Akathisia, sedation |

| This compound | Moderate | Unknown | Potential neurotoxicity |

属性

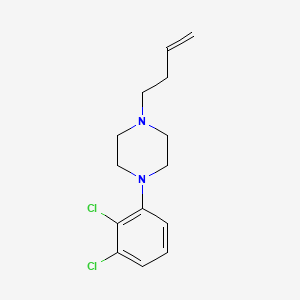

IUPAC Name |

1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUWOUSPQNTNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。